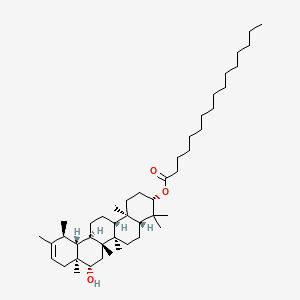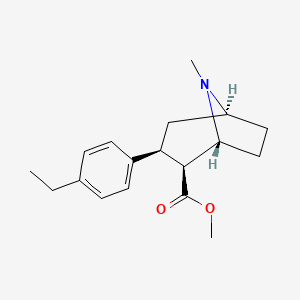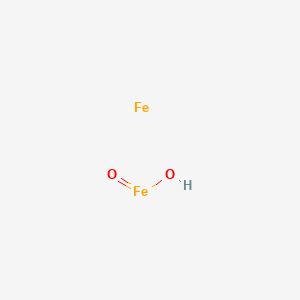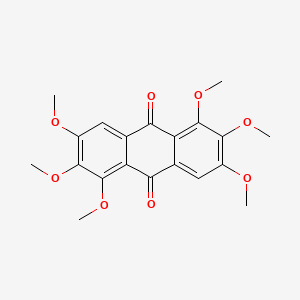
Oraqix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oraqix is a periodontal gel that contains two active ingredients: lidocaine and prilocaine. These are both amide local anesthetics used to provide localized anesthesia in periodontal pockets during dental procedures such as scaling and root planing . This compound is unique in that it is applied topically rather than injected, making it a non-invasive option for pain management in dental treatments.
Méthodes De Préparation
Oraqix is prepared as a microemulsion, where the oil phase is a eutectic mixture of lidocaine and prilocaine in a 1:1 ratio by weight . This mixture has a melting point below room temperature, allowing both local anesthetics to exist as liquid oils rather than crystals. The formulation also includes poloxamer excipients, which exhibit reversible temperature-dependent gelation. At room temperature, this compound is a low-viscosity fluid, but it transforms into an elastic gel at body temperature .
Analyse Des Réactions Chimiques
Oraqix primarily undergoes hydrolysis and enzymatic degradation in the body. The active ingredients, lidocaine and prilocaine, are metabolized in the liver by cytochrome P450 enzymes. Lidocaine is metabolized to monoethylglycinexylidide and glycinexylidide, while prilocaine is metabolized to ortho-toluidine and N-propylamine . These metabolites are then excreted in the urine. The reactions involved are primarily hydrolysis and oxidation.
Applications De Recherche Scientifique
Oraqix has several scientific research applications, particularly in the fields of dentistry and pain management. It is used to provide localized anesthesia during periodontal procedures, reducing the need for injectable anesthetics . Research has shown that this compound is effective in controlling pain during scaling and root planing, making it a valuable tool for dental professionals . Additionally, its non-invasive application method makes it an attractive option for patients who are apprehensive about injections.
Mécanisme D'action
The mechanism of action of Oraqix involves the blockage of sodium ion channels by lidocaine and prilocaine. These channels are essential for the initiation and conduction of neuronal impulses. By blocking these channels, this compound prevents the transmission of pain signals, resulting in localized anesthesia . The gel form of this compound allows it to be applied directly into periodontal pockets, where it solidifies at body temperature and releases the active ingredients.
Comparaison Avec Des Composés Similaires
Oraqix is similar to other local anesthetics such as EMLA, which also contains a eutectic mixture of lidocaine and prilocaine . this compound is specifically formulated for dental use and includes poloxamer excipients that allow it to gel at body temperature, making it suitable for application in periodontal pockets . Other similar compounds include benzocaine and propofol, but these are used for different types of anesthesia and have different formulations and applications .
This compound stands out due to its unique formulation that allows for non-invasive application and its specific use in periodontal procedures. This makes it a valuable tool in dental pain management, offering an alternative to traditional injectable anesthetics.
Propriétés
| 101362-25-8 | |
Formule moléculaire |
C27H42N4O2 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;N-(2-methylphenyl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16) |
Clé InChI |
WZSPWMATVLBWRS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







